Cas no 2229386-12-1 (3-(3-amino-1,1-difluoropropan-2-yl)benzene-1,2-diol)

3-(3-amino-1,1-difluoropropan-2-yl)benzene-1,2-diol structure
2229386-12-1 structure
商品名:3-(3-amino-1,1-difluoropropan-2-yl)benzene-1,2-diol
CAS番号:2229386-12-1
MF:C9H11F2NO2
メガワット:203.18594956398
CID:5825938
PubChem ID:165651785

3-(3-amino-1,1-difluoropropan-2-yl)benzene-1,2-diol 化学的及び物理的性質

名前と識別子

    • 3-(3-amino-1,1-difluoropropan-2-yl)benzene-1,2-diol
    • EN300-1969023
    • 2229386-12-1
    • インチ: 1S/C9H11F2NO2/c10-9(11)6(4-12)5-2-1-3-7(13)8(5)14/h1-3,6,9,13-14H,4,12H2
    • InChIKey: BICLHGNXGZZITA-UHFFFAOYSA-N
    • ほほえんだ: FC(C(CN)C1C=CC=C(C=1O)O)F

計算された属性

  • せいみつぶんしりょう: 203.07578492g/mol
  • どういたいしつりょう: 203.07578492g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 5
  • 重原子数: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 180
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.2
  • トポロジー分子極性表面積: 66.5Ų

3-(3-amino-1,1-difluoropropan-2-yl)benzene-1,2-diol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1969023-10g
3-(3-amino-1,1-difluoropropan-2-yl)benzene-1,2-diol
2229386-12-1
10g
$5528.0 2023-09-16
Enamine
EN300-1969023-5g
3-(3-amino-1,1-difluoropropan-2-yl)benzene-1,2-diol
2229386-12-1
5g
$3728.0 2023-09-16
Enamine
EN300-1969023-1g
3-(3-amino-1,1-difluoropropan-2-yl)benzene-1,2-diol
2229386-12-1
1g
$1286.0 2023-09-16
Enamine
EN300-1969023-1.0g
3-(3-amino-1,1-difluoropropan-2-yl)benzene-1,2-diol
2229386-12-1
1g
$1286.0 2023-06-02
Enamine
EN300-1969023-5.0g
3-(3-amino-1,1-difluoropropan-2-yl)benzene-1,2-diol
2229386-12-1
5g
$3728.0 2023-06-02
Enamine
EN300-1969023-0.5g
3-(3-amino-1,1-difluoropropan-2-yl)benzene-1,2-diol
2229386-12-1
0.5g
$1234.0 2023-09-16
Enamine
EN300-1969023-10.0g
3-(3-amino-1,1-difluoropropan-2-yl)benzene-1,2-diol
2229386-12-1
10g
$5528.0 2023-06-02
Enamine
EN300-1969023-0.05g
3-(3-amino-1,1-difluoropropan-2-yl)benzene-1,2-diol
2229386-12-1
0.05g
$1080.0 2023-09-16
Enamine
EN300-1969023-0.1g
3-(3-amino-1,1-difluoropropan-2-yl)benzene-1,2-diol
2229386-12-1
0.1g
$1131.0 2023-09-16
Enamine
EN300-1969023-0.25g
3-(3-amino-1,1-difluoropropan-2-yl)benzene-1,2-diol
2229386-12-1
0.25g
$1183.0 2023-09-16

3-(3-amino-1,1-difluoropropan-2-yl)benzene-1,2-diol 関連文献

3-(3-amino-1,1-difluoropropan-2-yl)benzene-1,2-diolに関する追加情報

Professional Introduction to 3-(3-amino-1,1-difluoropropan-2-yl)benzene-1,2-diol (CAS No. 2229386-12-1)

3-(3-amino-1,1-difluoropropan-2-yl)benzene-1,2-diol is a specialized organic compound that has garnered significant attention in the field of chemical and biomedical research. This compound, identified by its CAS number CAS No. 2229386-12-1, represents a unique molecular structure that combines a benzene ring with functional groups that exhibit intriguing chemical properties. The presence of both amino and hydroxyl groups, along with the distinctive 1,1-difluoropropan-2-yl side chain, makes this molecule a subject of interest for various applications in pharmaceutical development and material science.

The structural composition of 3-(3-amino-1,1-difluoropropan-2-yl)benzene-1,2-diol is characterized by its high degree of functionalization. The benzene ring serves as a stable aromatic core, while the amino group (–NH₂) and the two hydroxyl groups (–OH) introduce reactivity and potential interactions with biological systems. The 1,1-difluoropropan-2-yl side chain further enhances the compound's complexity, contributing to its unique physicochemical properties such as solubility, stability, and reactivity.

In recent years, there has been a growing interest in exploring the potential applications of fluorinated aromatic compounds in medicinal chemistry. The fluorine atoms in the 1,1-difluoropropan-2-yl group can influence the electronic distribution and metabolic stability of the molecule, making it an attractive scaffold for drug design. For instance, fluorinated compounds have been shown to enhance binding affinity to biological targets and improve pharmacokinetic profiles. This has led to extensive research into developing novel fluorinated derivatives for therapeutic purposes.

3-(3-amino-1,1-difluoropropan-2-yl)benzene-1,2-diol has been studied for its potential role in developing new pharmaceutical agents. The combination of an amino group and hydroxyl groups on an aromatic ring provides multiple sites for chemical modification, allowing for the synthesis of diverse derivatives with tailored biological activities. Researchers have explored its utility in creating inhibitors targeting specific enzymes or receptors involved in various diseases. Preliminary studies suggest that this compound may exhibit inhibitory effects on certain enzymes by interacting with their active sites through hydrogen bonding and electrostatic interactions.

The unique structural features of 3-(3-amino-1,1-difluoropropan-2-yl)benzene-1,2-diol also make it a valuable intermediate in organic synthesis. The presence of multiple reactive sites enables the compound to undergo various chemical transformations, such as nucleophilic substitution reactions or condensation reactions with other functional groups. These properties are particularly useful in constructing more complex molecules for drug development or material science applications.

Recent advancements in computational chemistry have facilitated the rapid design and optimization of molecules like 3-(3-amino-1,1-difluoropropan-2-yl)benzene-1,2-diol. Molecular modeling techniques have been employed to predict the binding modes of this compound with biological targets, providing insights into its potential therapeutic efficacy. These computational studies have helped researchers identify key structural features that can be modified to enhance binding affinity or selectivity.

The synthesis of 3-(3-amino-1,1-difluoropropan-2-yl)benzene-1,2-diol involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The introduction of the 1,1-difluoropropan-2-yl group is particularly challenging due to the sensitivity of fluorine-containing intermediates. However, recent improvements in synthetic methodologies have made it possible to achieve efficient and scalable production of this compound.

In conclusion, 3-(3-amino-1,1-difluoropropan-2-yl)benzene-1,2-diol (CAS No. 2229386-12) is a promising compound with significant potential in pharmaceutical research and development. Its unique structural features and reactivity make it a valuable scaffold for designing novel therapeutic agents. Ongoing research continues to explore its applications in drug discovery and material science, highlighting its importance as a building block for innovative chemical solutions.

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